N-(3,5-ditert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide N-(3,5-ditert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide
Brand Name: Vulcanchem
CAS No.: 671199-30-7
VCID: VC21507419
InChI: InChI=1S/C27H32N4OS/c1-26(2,3)19-15-20(27(4,5)6)17-21(16-19)28-24(32)13-14-33-25-30-29-23-12-11-18-9-7-8-10-22(18)31(23)25/h7-12,15-17H,13-14H2,1-6H3,(H,28,32)
SMILES: CC(C)(C)C1=CC(=CC(=C1)NC(=O)CCSC2=NN=C3N2C4=CC=CC=C4C=C3)C(C)(C)C
Molecular Formula: C27H32N4OS
Molecular Weight: 460.6g/mol

N-(3,5-ditert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide

CAS No.: 671199-30-7

Cat. No.: VC21507419

Molecular Formula: C27H32N4OS

Molecular Weight: 460.6g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-ditert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide - 671199-30-7

Specification

CAS No. 671199-30-7
Molecular Formula C27H32N4OS
Molecular Weight 460.6g/mol
IUPAC Name N-(3,5-ditert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide
Standard InChI InChI=1S/C27H32N4OS/c1-26(2,3)19-15-20(27(4,5)6)17-21(16-19)28-24(32)13-14-33-25-30-29-23-12-11-18-9-7-8-10-22(18)31(23)25/h7-12,15-17H,13-14H2,1-6H3,(H,28,32)
Standard InChI Key GPEVLHQQDGXDBZ-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=CC(=C1)NC(=O)CCSC2=NN=C3N2C4=CC=CC=C4C=C3)C(C)(C)C
Canonical SMILES CC(C)(C)C1=CC(=CC(=C1)NC(=O)CCSC2=NN=C3N2C4=CC=CC=C4C=C3)C(C)(C)C

Introduction

Chemical Identity

  • IUPAC Name: N-(3,5-ditert-butylphenyl)-3-( triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide

  • Molecular Formula: C27H35N5OS

  • Molecular Weight: Approximately 477.67 g/mol

  • Structure: The compound features:

    • A triazoloquinoline moiety connected via a sulfur atom.

    • A propanamide group linked to a phenyl ring substituted with two tert-butyl groups.

Structural Features

The compound's structure can be broken into the following components:

  • Phenyl Ring with tert-Butyl Groups:

    • The bulky tert-butyl groups at the 3 and 5 positions provide steric hindrance and hydrophobicity.

    • These groups may impact the compound's solubility and interaction with biological targets.

  • Triazoloquinoline Core:

    • This heterocyclic system is known for its bioactivity and is often explored in drug design due to its ability to interact with enzymes or receptors.

  • Propanamide Linker:

    • The amide bond adds polarity to the molecule and may contribute to hydrogen bonding interactions in biological systems.

  • Thioether Linkage:

    • The sulfur atom connecting the triazoloquinoline to the propanamide chain introduces flexibility and potential for unique binding modes.

Synthesis

While specific synthesis methods for this compound are not directly available in the provided data, general strategies for similar molecules involve:

  • Formation of the Triazoloquinoline Core:

    • Typically synthesized through cyclization reactions involving quinoline derivatives and azides or hydrazines.

  • Thioether Formation:

    • Reaction of a quinoline-thiol derivative with an appropriate halogenated intermediate.

  • Amide Bond Formation:

    • Coupling of a carboxylic acid (or derivative) with an amine under standard peptide coupling conditions (e.g., using carbodiimides like EDC or DCC).

  • tert-Butyl Substitution:

    • Introduction of tert-butyl groups via Friedel-Crafts alkylation or direct substitution on an aromatic ring.

Medicinal Chemistry

  • Target Exploration: The triazoloquinoline scaffold is commonly studied for its interaction with enzymes or receptors such as kinases, G-protein-coupled receptors (GPCRs), or DNA intercalators.

  • Anticancer Potential: Similar compounds have demonstrated cytotoxic activity against cancer cell lines due to their ability to disrupt cellular processes.

  • Anti-inflammatory Properties: The amide and heterocyclic components may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

Challenges

  • Synthetic Complexity: Multi-step synthesis involving sensitive intermediates may require optimization.

  • Solubility Issues: Bulky substituents might reduce aqueous solubility, necessitating formulation strategies.

Future Directions

  • Biological Testing: Screening against various biological targets (e.g., kinases, GPCRs) to determine activity profiles.

  • Structure-Activity Relationship (SAR) Studies: Modifications on the triazoloquinoline core or substituents to optimize potency and selectivity.

  • Pharmacokinetics Optimization: Investigating metabolic stability and bioavailability through in vitro and in vivo studies.

This compound represents a promising scaffold in medicinal chemistry due to its structural diversity and potential bioactivity. Further research could uncover its utility in therapeutic applications such as oncology or inflammatory diseases.

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